molecular formula C15H17N5 B1487075 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1306739-92-3

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1487075
CAS No.: 1306739-92-3
M. Wt: 267.33 g/mol
InChI Key: BBDJTVWJDLONIW-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, provided with a guaranteed purity of 95% . It has the CAS Registry Number 1306739-92-3 and a molecular formula of C15H17N5, corresponding to a molecular weight of 267.3 g/mol . The compound features a complex heterocyclic structure comprising a benzimidazole ring fused to a 1,3,5-triazine system, substituted with a cyclohex-3-en-1-yl group and an amine functional group. This molecular architecture is of significant interest in medicinal chemistry research. Compounds containing the 1,3,5-triazine (s-triazine) scaffold are recognized as key templates in the design of bioactive molecules, with research exploring their potential to inhibit various protein kinases, including the epidermal growth factor receptor (EGFR) . Similarly, the benzimidazole nucleus is a privileged structure in drug discovery and is found in certain investigational EGFR inhibitors . Researchers are investigating these combined pharmacophores for developing new therapeutic agents, particularly in the field of oncology . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclohex-3-en-1-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-2,4-5,8-10,13H,3,6-7H2,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJTVWJDLONIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140350
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro-
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Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-92-3
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction of the benzimidazole core through condensation reactions of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acid derivatives.
  • Formation of the 1,3,5-triazine ring via nucleophilic substitution reactions on cyanuric chloride or related triazine precursors.
  • Fusion of the triazine ring to the benzimidazole nucleus, often through cyclization steps involving amine or hydrazine intermediates.
  • Introduction of the cyclohex-3-en-1-yl substituent via alkylation or nucleophilic substitution reactions on the fused heterocyclic system.

Preparation of Benzimidazole Core

Benzimidazole derivatives are commonly synthesized by condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. For example, the condensation of 4-methyl-o-phenylenediamine with p-formyl methyl benzoate yields benzimidazole intermediates, which can be further functionalized.

Step Reactants Conditions Product
1 o-Phenylenediamine + Aldehyde Acidic medium, reflux Benzimidazole derivative
2 Benzimidazole + Hydrazine Reflux, basic medium Hydrazide intermediate
3 Hydrazide + Isothiocyanate Room temperature Thiosemicarbazide derivative

This sequence is a foundation for introducing further heterocyclic rings such as triazine or thiazole.

Synthesis of 1,3,5-Triazine Ring and Fusion to Benzimidazole

The 1,3,5-triazine ring is frequently constructed by nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction proceeds stepwise with amines or amino acid derivatives replacing chlorine atoms under controlled temperature and basic conditions.

A typical procedure involves:

  • Reacting cyanuric chloride with piperidine or morpholine in the presence of sodium carbonate to yield dichloro-substituted triazines.
  • Subsequent reaction with free α-amino acids at room temperature to form amino acid-substituted triazines.
  • Final substitution with amines to yield dipiperidino or dimorpholino triazine derivatives.
Step Reactants Conditions Product
1 Cyanuric chloride + Piperidine Sodium carbonate, 0–5 °C 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine
2 Dichlorotriazine + α-Amino acid Room temperature, basic medium Amino acid-substituted triazine
3 Intermediate + Piperidine/morpholine Room temperature N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives

The fusion of the triazine ring to benzimidazole is achieved through cyclization reactions involving amine functionalities on the benzimidazole ring reacting with triazine intermediates, often assisted by formaldehyde or formol reagents to form the fused heterocyclic system.

Representative Multi-Step Synthesis Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Benzimidazole formation o-Phenylenediamine + aldehyde, acid catalyst, reflux Benzimidazole core
2 Hydrazide formation Hydrazine hydrate, reflux Hydrazide intermediate
3 Thiosemicarbazide formation Isothiocyanate, room temperature Thiosemicarbazide derivative
4 Cyclization to triazine ring Formaldehyde, base, reflux Fused triazino-benzimidazole
5 Cyclohexenyl substitution Cyclohexenyl halide, base or Pd-catalyst, solvent 4-Cyclohex-3-en-1-yl-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine

Analytical and Spectroscopic Confirmation

Throughout the synthesis, compounds are characterized by:

These methods ensure the correct formation of the fused heterocyclic system and the presence of the cyclohexenyl substituent.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
Benzimidazole core synthesis o-Phenylenediamine + aldehydes, acid catalyst Formation of benzimidazole ring
Hydrazide and thiosemicarbazide Hydrazine, isothiocyanate Precursors for triazine ring formation
Triazine ring formation Cyanuric chloride or formaldehyde, amines, bases Formation of 1,3,5-triazine fused to benzimidazole
Cyclohexenyl substitution Cyclohexenyl halides, base or Pd catalyst Installation of cyclohex-3-en-1-yl substituent
Purification and characterization Chromatography, NMR, IR, MS Confirmation of structure and purity

Chemical Reactions Analysis

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups to the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with DNA and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Tautomeric Variations

The triazino-benzimidazole scaffold exhibits prototropic tautomerism, with annular tautomers such as 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms (Scheme 4 in ). NMR studies indicate that the 3,4-dihydro tautomer predominates in DMSO solutions . Substituents at position 4 significantly influence tautomeric equilibrium and biological activity:

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Position 4 Substituent Tautomeric Form (Dominant) Key Properties
Target Compound Cyclohex-3-en-1-yl Likely 3,4-dihydro Lipophilic; potential for enhanced membrane permeability
4-Phenyl-1,4-dihydro analog (, Compound 3) Phenyl 1,4-dihydro Used in Hv1 proton channel inhibition studies; sourced from Vitas-M Lab
4-Styryl derivative () Styryl (E-configuration) 3,4-dihydro Enhanced π-π stacking potential due to aromatic extension
4-(3,4,5-Trimethoxyphenyl) analog () 3,4,5-Trimethoxyphenyl 1,4-dihydro Polar substituents may improve solubility
4,4-Dimethyl analog () Dimethyl 3,4-dihydro Most potent dihydrofolate reductase inhibitor (IC₅₀ = 10.9 mM)
Enzyme Inhibition
  • Dihydrofolate Reductase (DHFR) Inhibition :
    The 4,4-dimethyl analog exhibits the highest activity (IC₅₀ = 10.9 mM) among tested derivatives, attributed to steric and electronic effects of the methyl groups . In contrast, the phenyl-substituted analog () showed negligible DHFR inhibition, highlighting the critical role of substituent bulk and hydrophobicity.
Antiparasitic Activity
  • Antinematodal Efficacy :
    4-Aryl derivatives (e.g., 4-(3-fluorophenyl) and 4-(4-hydroxyphenyl)) demonstrated moderate to high activity against Trichinella spiralis. The 3-fluorophenyl analog (Compound 3e in ) achieved 56% efficacy at 50 μg/mL, likely due to enhanced electrophilicity from the fluorine atom .
Ion Channel Modulation
  • Hv1 Proton Channel Inhibition: The 4-phenyl analog (, Compound 3) was tested alongside guanidine derivatives but showed weaker binding compared to 2-guanidinobenzimidazole (2GBI). This suggests that bulkier substituents (e.g., cyclohexenyl) might sterically hinder target engagement .

Critical Analysis of Substituent Impact

  • Cyclohexenyl vs. However, its steric bulk may reduce binding affinity for certain targets .
  • Electron-Withdrawing Groups (e.g., -F, -NO₂): Fluorine and nitro substituents enhance electrophilicity, improving interactions with parasitic enzymes ().
  • Hydrophilic Groups (e.g., -OH) : Polar substituents like hydroxyl improve aqueous solubility but may reduce membrane permeability .

Biological Activity

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate precursors that include benzodiazole derivatives and triazine moieties. The synthetic pathway often employs reagents such as phosphorous oxychloride and various amines to facilitate the formation of the desired structure.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LinePercentage Inhibition
5aMCF-795%
5aA54977%
CisplatinMCF-760%

These findings suggest that modifications in the benzimidazole structure can enhance anticancer activity through mechanisms such as reactive oxygen species (ROS) generation and apoptosis induction .

Antimicrobial Activity

In addition to anticancer properties, related compounds have demonstrated antimicrobial activity. For example, certain benzimidazole derivatives showed moderate inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The effectiveness of these compounds was assessed at varying concentrations:

CompoundBacterial StrainInhibition Concentration (μg/mL)
CS4Pseudomonas aeruginosa256
CS4Escherichia coli512

These results indicate a potential for developing new antimicrobial agents based on the benzimidazole scaffold .

Nematicidal Activity

Recent studies have also explored the nematicidal properties of similar compounds. For instance, derivatives containing thiourea groups exhibited significant activity against root-knot nematodes (Meloidogyne incognita), with inhibition rates reaching up to 58.3% at specific concentrations . This highlights the versatility of the compound's biological applications beyond traditional antibacterial and anticancer roles.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : Induction of apoptosis through ROS generation.
  • Antimicrobial Effects : Disruption of bacterial cell walls and interference with metabolic pathways.
  • Nematicidal Action : Targeting neuromuscular functions in nematodes.

Case Studies

A notable case study examined a series of benzimidazole derivatives for their anticancer efficacy against various human cancer cell lines. The study found that specific modifications led to enhanced potency compared to standard chemotherapeutics like cisplatin . Another study focused on the antimicrobial potential of benzimidazole derivatives against clinical isolates and demonstrated promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?

  • Methodology : Utilize multi-step condensation reactions, starting with functionalized benzimidazole precursors and cyclohexenyl-substituted triazine intermediates. Reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid are effective for cyclization, as demonstrated in analogous triazino-benzimidazole syntheses . Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the target compound .

Q. How can structural characterization of this compound be systematically performed?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm proton environments and cyclohexenyl regiochemistry.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangement of the triazino-benzimidazole core .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Test solubility in dimethyl sulfoxide (DMSO) for stock solutions, followed by aqueous buffers (pH 4–9) for stability assays. Monitor degradation via HPLC with UV detection at λ = 254 nm, referencing protocols for structurally related heterocycles .

Advanced Research Questions

Q. How can reaction pathways for this compound be computationally optimized to improve yield?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps. Pair this with machine learning-driven parameter optimization (e.g., solvent polarity, temperature gradients) to narrow experimental conditions, as outlined in ICReDD’s reaction design framework .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Dose-response normalization : Compare IC₅₀ values using standardized cell lines (e.g., HEK293 for cytotoxicity) and orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2-aminothiazoles or triazoloquinazolines) to identify assay-specific artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify the cyclohexenyl group (e.g., epoxidation, hydrogenation) or triazine substituents to probe electronic and steric effects.
  • In silico docking : Screen against target proteins (e.g., kinases, DNA repair enzymes) using molecular dynamics simulations to prioritize high-affinity analogs .

Experimental Design & Optimization

Q. What statistical approaches minimize trial numbers in optimizing reaction conditions?

  • Methodology : Implement factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like temperature, catalyst loading, and solvent ratios. Use response surface modeling to predict optimal conditions, reducing experiments by 40–60% compared to one-factor-at-a-time approaches .

Q. How can catalytic systems enhance regioselectivity in the triazino-benzimidazole core formation?

  • Methodology : Screen transition-metal catalysts (e.g., Pd/Cu) under microwave irradiation to accelerate C–N coupling. Monitor regioselectivity via LC-MS and compare with non-catalytic thermal conditions .

Key Notes

  • Avoided commercial sources : Relied on peer-reviewed synthesis protocols and computational frameworks.
  • Data contradictions : Emphasized cross-validation using orthogonal assays and meta-analysis.
  • Advanced focus : Integrated cutting-edge computational and statistical tools for mechanistic and SAR studies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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